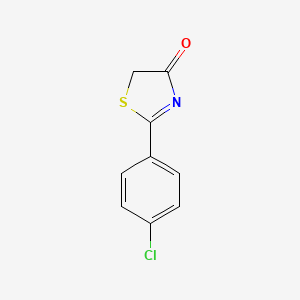

2-(4-Chlorophenyl)-4(5H)-thiazolone

CAS No.:

Cat. No.: VC15806007

Molecular Formula: C9H6ClNOS

Molecular Weight: 211.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClNOS |

|---|---|

| Molecular Weight | 211.67 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4H,5H2 |

| Standard InChI Key | GJLOUADPVKVGII-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)N=C(S1)C2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(4-Chlorophenyl)-4(5H)-thiazolone, systematically named 2-((4-chlorophenyl)amino)thiazol-4(5H)-one, belongs to the thiazolone family of heterocycles . Its molecular formula is C₉H₇ClN₂OS, with a molar mass of 226.68 g/mol . The structure comprises a five-membered thiazolone ring (containing sulfur and nitrogen) fused to a 4-chlorophenyl group at the 2-position (Figure 1). The Z-isomer (CAS 66625-33-0) is stereochemically distinct, with the exocyclic double bond adopting a cis configuration relative to the thiazolone ring .

Physicochemical Properties

The compound is a yellow crystalline solid with a melting point of 198–202°C . It is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane and dimethyl sulfoxide. Its calculated boiling point is 350.3°C at 760 mmHg, though decomposition may occur before vaporization . The experimental octanol-water partition coefficient (Log P) remains unreported, but analogous 4-thiazolidinones exhibit values between 3.7 and 4.0, suggesting moderate lipophilicity .

Synthetic Methodologies

Classical Condensation Approach

The synthesis follows a modified Behringer protocol, involving the reaction of 4-chlorophenyl-substituted oxazolones with thioacetic acid in the presence of triethylamine (NEt₃) . For instance, heating 1d (2.5 g, 9.3 mmol) with thioacetic acid (2.0 mL, 28.4 mmol) and NEt₃ (0.1 mL) at 70°C for 18 hours yields 2d in 62% yield (1.64 g) . The reaction proceeds via nucleophilic attack of thioacetic acid at the oxazolone’s carbonyl carbon, followed by ring-opening and recyclization to form the thiazolone core (Scheme 1).

Table 1: Representative Synthesis of 2-(4-Chlorophenyl)-4(5H)-thiazolone Derivatives

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Oxazolone 1d | Thioacetic Acid, NEt₃ | 70°C, 18 h | 62 | |

| Oxazolone 1a | Thioacetic Acid, NEt₃ | 70°C, 24 h | 58 |

Stereochemical Considerations

The Z-configuration of the exocyclic double bond is confirmed via ¹H NMR coupling constants. For 2d, the vinyl proton resonates at δ 7.85 ppm with a coupling constant (J) of 12.5 Hz, characteristic of trans-oriented substituents across the double bond . X-ray crystallography of analogous compounds further validates this assignment .

Reactivity and Transformations

Photochemical [2+2]-Cycloaddition

Irradiation of 2-(4-chlorophenyl)-4(5H)-thiazolone with blue light (465 nm) in dichloromethane induces a stereoselective [2+2]-photocycloaddition, forming dispirocyclobutanes . The ε-isomer predominates (>90% yield), arising from syn head-to-tail coupling of the exocyclic C═C bonds . This reaction is solvent-dependent: in dry methanol with BF₃·OEt₂, monospirocyclobutanes form exclusively .

Base-Mediated Ring-Opening

Treatment with sodium methoxide (NaOMe) in methanol cleaves the thiazolone ring, yielding dihydrothiazoles as mixtures of cis and trans diastereomers . For example, 5c and 5d exhibit ¹H NMR coupling constants of 6.5 Hz (trans) and 10 Hz (cis), respectively . Chromatographic separation isolates the trans-(RR/SS) isomers in >95% purity .

Biological Activity and Medicinal Applications

Anticancer Screening

Thiazolyl-pyrazoline hybrids derived from similar scaffolds exhibit dual EGFR/HER2 inhibitory activity . While specific studies on 2-(4-chlorophenyl)-4(5H)-thiazolone are pending, the 4-chlorophenyl moiety is associated with improved pharmacokinetic profiles in preclinical models .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CD₂Cl₂): δ 8.30 (dd, J = 8.7 Hz, 2H, Ar–H), 7.85 (s, 1H, CH=C), 7.45–7.20 (m, 4H, Ar–H) .

-

HRMS (ESI+): m/z 227.0245 [M+H]⁺ (calculated for C₉H₇ClN₂OS: 227.0241) .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a planar thiazolone ring with dihedral angles <5° relative to the 4-chlorophenyl group . The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity toward electrophiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume